3-(2-Nitrophenoxy)oxetane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

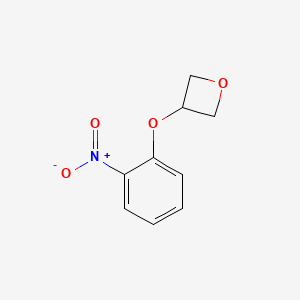

3-(2-Nitrophenoxy)oxetane is an organic compound with the molecular formula C₉H₉NO₄. It features a four-membered oxetane ring substituted with a 2-nitrophenoxy group.

Mechanism of Action

Target of Action

Oxetanes in general have been employed to improve drugs’ physicochemical properties . They are known to interact with various biological targets depending on their specific chemical structure and functional groups .

Mode of Action

For instance, they can act as bioisosteres for dimethyl and carbonyl groups, and are more metabolically stable and lipophilicity neutral . Oxetanes are also electron-withdrawing groups, reducing the basicity of adjacent nitrogen atoms, which may subtly modulate the overall lipophilicity of a drug .

Biochemical Pathways

Oxetanes are known to be involved in various chemical reactions such as epoxide ring opening . They can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening .

Pharmacokinetics

Oxetanes in general are known to be more metabolically stable and lipophilicity neutral, which could potentially influence their bioavailability .

Result of Action

Oxetanes are known to have a significant spectrum of biological activities . They are used in medicinal chemistry due to their high-energy oxygen-containing non-aromatic heterocyclic structure .

Action Environment

The stability and reactivity of oxetanes can be influenced by factors such as temperature, ph, and the presence of other chemical entities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenoxy)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-nitrophenoxy-substituted epoxides under basic conditions. The reaction conditions often include the use of strong bases such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenoxy)oxetane can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, particularly ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to open the oxetane ring.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 3-(2-aminophenoxy)oxetane.

Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Nitrophenoxy)oxetane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.

Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

3-Nitrooxetane: Similar structure but lacks the phenoxy group.

3,3-Dinitrooxetane: Contains two nitro groups, making it more reactive.

3-Aminooxetane: The nitro group is replaced with an amino group, altering its reactivity and applications

Uniqueness

3-(2-Nitrophenoxy)oxetane is unique due to the presence of both the oxetane ring and the 2-nitrophenoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Biological Activity

3-(2-Nitrophenoxy)oxetane is an organic compound characterized by a four-membered oxetane ring substituted with a 2-nitrophenoxy group. Its molecular formula is C₉H₉NO₄. This compound belongs to a class of oxetanes, which have garnered attention in medicinal chemistry due to their diverse biological activities and potential applications in drug development.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Oxetanes in general are known to improve the physicochemical properties of drugs, acting as bioisosteres for dimethyl and carbonyl groups. This enhances metabolic stability and alters lipophilicity, potentially influencing bioavailability.

Biochemical Pathways

Research indicates that oxetanes can participate in chemical reactions such as epoxide ring opening, which may lead to the formation of biologically active metabolites. The stability and reactivity of these compounds are influenced by environmental factors like temperature and pH.

Biological Activity Spectrum

This compound exhibits a significant spectrum of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that oxetanes may possess antineoplastic properties, potentially inhibiting tumor growth through various mechanisms.

- Antiviral Properties : Some oxetane derivatives have shown effectiveness against viral infections, particularly those caused by arboviruses .

- Antifungal Effects : Compounds in the oxetane class have demonstrated antifungal activity, making them candidates for further investigation in treating fungal infections .

- Enzyme Mechanism Probes : Due to their unique structure, oxetanes can serve as probes in studying enzyme mechanisms, offering insights into biochemical pathways.

Research Findings and Case Studies

Recent research has focused on the synthesis and evaluation of the biological activity of this compound and related compounds. Below is a summary of key findings from various studies:

Case Study: Anticancer Activity

A study assessed the anticancer potential of oxetane derivatives, including this compound, revealing that certain modifications to the oxetane structure could significantly enhance cytotoxicity against cancer cell lines. The research emphasized the importance of structural optimization in developing effective anticancer agents.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Nitrooxetane | Lacks phenoxy group | Limited activity reported |

| 3,3-Dinitrooxetane | Contains two nitro groups | Increased reactivity; potential for higher toxicity |

| 3-Aminooxetane | Nitro group replaced with amino | Altered reactivity; potential therapeutic applications |

Properties

IUPAC Name |

3-(2-nitrophenoxy)oxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-10(12)8-3-1-2-4-9(8)14-7-5-13-6-7/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJAKXHDKKDLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.